N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring:
- Core structure: A pyrido[2,3-d]pyrimidine ring system fused with a bicyclic scaffold, substituted at positions 2 and 4 with oxo groups.
- Substituents: A 4-methoxybenzyl group at position 3 of the pyrido-pyrimidine core. An acetamide linker at position 1, connected to a 5-chloro-2-methylphenyl group.
Properties
Molecular Formula |
C24H21ClN4O4 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O4/c1-15-5-8-17(25)12-20(15)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-16-6-9-18(33-2)10-7-16/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
RCFFVYTXYHQYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various chlorinating agents, methylating agents, and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Table 2: Bioactivity and Pharmacokinetic Profiles
Key Findings
Core Structure Impact: Pyrido-pyrimidine derivatives (e.g., AMG 487) show receptor-targeted bioactivity, while thieno- or chromeno-pyrimidines prioritize antiviral or antimicrobial roles .
Chloro Groups: Increase molecular weight and may influence toxicity profiles .
Metabolic Stability : AMG 487’s dose-dependent PK underscores the importance of substituent-driven CYP interactions, a factor absent in the target compound’s current data .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 421.88 g/mol. The presence of the chloro and methoxy groups significantly influences its pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.88 g/mol |
| Core Structure | Pyrido[2,3-d]pyrimidine |
| Functional Groups | Chloro, Methoxy |
The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR). This enzyme plays a crucial role in folate metabolism and DNA synthesis. By inhibiting DHFR, the compound effectively disrupts the synthesis of nucleic acids in rapidly dividing cells, such as cancer cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:
- Breast Cancer : In vitro studies showed that the compound effectively inhibits the proliferation of MDA-MB-231 cells.
- Lung Cancer : The compound has been reported to induce apoptosis in A549 lung cancer cells.
- Colorectal Cancer : It also demonstrated cytotoxic effects on HCT116 colorectal cancer cells.
Table 2: Summary of Biological Activities
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Inhibition of proliferation |
| Lung Cancer | A549 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | Cytotoxic effects |
Case Study 1: Antitumor Efficacy in Animal Models
In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis and decreased cell proliferation markers.
Case Study 2: Synergistic Effects with Other Chemotherapeutics
Another investigation explored the combination therapy of this compound with traditional chemotherapeutics like doxorubicin. Results indicated enhanced efficacy against resistant cancer cell lines due to the dual mechanism of action—targeting both DHFR and other pathways involved in cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
